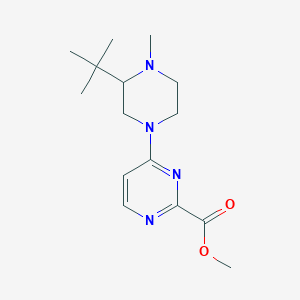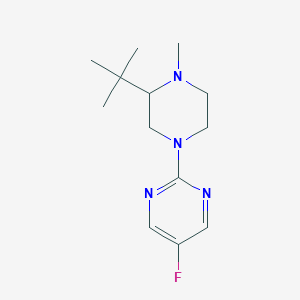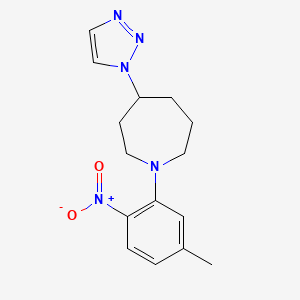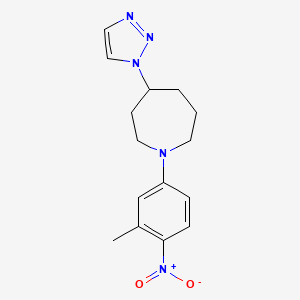![molecular formula C17H18N6O2 B6983488 5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline](/img/structure/B6983488.png)
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process and reduce costs .
化学反応の分析
Types of Reactions
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups onto the quinoline ring .
科学的研究の応用
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.
作用機序
The mechanism of action of 5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline involves its interaction with various molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
5-Nitroquinoline: Shares the nitroquinoline core but lacks the triazolyl and azepanyl groups.
6-[4-(Triazol-1-yl)azepan-1-yl]quinoline: Similar structure but without the nitro group.
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]pyridine: Similar structure with a pyridine ring instead of a quinoline ring
Uniqueness
5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline is unique due to the presence of both the nitro group and the triazolyl-azepanyl moiety, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
5-nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-23(25)17-14-4-1-8-18-15(14)5-6-16(17)21-10-2-3-13(7-11-21)22-12-9-19-20-22/h1,4-6,8-9,12-13H,2-3,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDIZSUSEZNCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[5-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983413.png)
![5-Bromo-4-[5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983423.png)
![2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983426.png)
![3-[4-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-2,2-difluoropropan-1-ol](/img/structure/B6983434.png)
![5-Bromo-4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983438.png)
![2,2-Difluoro-3-[4-(6-methyl-5-nitropyridin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983453.png)
![2-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidine](/img/structure/B6983456.png)
![3-(difluoromethyl)-6-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983457.png)



![5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine](/img/structure/B6983474.png)


